"1-(2-Bromophenyl)-2-methylpropan-1-one" synthesis pathway
"1-(2-Bromophenyl)-2-methylpropan-1-one" synthesis pathway
Topic: Precision Synthesis of 1-(2-Bromophenyl)-2-methylpropan-1-one CAS: 209223-84-7 Common Name: o-Bromoisobutyrophenone[1]
Part 1: Executive Summary & Strategic Analysis
1-(2-Bromophenyl)-2-methylpropan-1-one is a sterically congested, halogenated aromatic ketone.[1] It serves as a critical scaffold in the synthesis of CNS-active agents, substituted cathinones, and heterocyclic pharmaceutical intermediates (e.g., indoles via palladium-catalyzed cyclization).[1]
From a retrosynthetic perspective, the ortho-bromo substituent introduces significant electronic and steric challenges.[1] Standard Friedel-Crafts acylation of bromobenzene is non-viable due to the directing nature of the halogen (favoring para) and steric hindrance at the ortho position. Consequently, the synthesis must rely on nucleophilic addition to pre-functionalized ortho-arenes .[1]
This guide details the two most robust, high-fidelity pathways for research and scale-up:
-
The Nucleophilic Addition-Oxidation Pathway (Recommended): A highly reliable, two-step protocol using 2-bromobenzaldehyde.[1]
-
The Weinreb Amide Pathway (High Precision): A convergent route enabling strict stoichiometric control, ideal for preventing over-alkylation.
Part 2: Retrosynthetic Logic & Pathway Selection
The following diagram illustrates the strategic disconnections available for this target.
Figure 1: Retrosynthetic analysis showing the two primary disconnection strategies.[1] The Alcohol route (left) is preferred for ease of handling.
Part 3: Detailed Synthesis Protocols
Method A: The Grignard Addition-Oxidation Route (Gold Standard)[1]
This pathway is preferred for laboratory-scale synthesis (1g – 100g) due to the commercial availability of 2-bromobenzaldehyde and the stability of the intermediate alcohol.[1]
Mechanism:
-
Nucleophilic Attack: Isopropylmagnesium chloride adds to the carbonyl of 2-bromobenzaldehyde.
-
Oxidation: The resulting secondary alcohol is oxidized to the ketone using Swern or PCC conditions to avoid affecting the aromatic bromine.
Step 1: Synthesis of 1-(2-Bromophenyl)-2-methylpropan-1-ol
| Parameter | Specification |
| Precursor | 2-Bromobenzaldehyde (1.0 equiv) |
| Reagent | Isopropylmagnesium Chloride (2.0 M in THF, 1.2 equiv) |
| Solvent | Anhydrous THF (Tetrahydrofuran) |
| Temperature | 0°C to Room Temperature (RT) |
| Atmosphere | Nitrogen or Argon (Strictly inert) |
Protocol:
-
Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and nitrogen inlet.
-
Dissolution: Charge the flask with 2-bromobenzaldehyde (18.5 g, 100 mmol) and anhydrous THF (100 mL). Cool the solution to 0°C using an ice bath.
-
Addition: Transfer Isopropylmagnesium chloride (60 mL of 2.0 M solution, 120 mmol) to the addition funnel. Add dropwise over 30 minutes. Note: Maintain internal temperature < 5°C to minimize halogen-metal exchange side reactions.[1]
-
Reaction: Allow the mixture to warm to RT and stir for 2 hours. Monitor by TLC (Hexane/EtOAc 8:1).
-
Quench: Cool back to 0°C. Slowly quench with saturated aqueous NH₄Cl (50 mL).
-
Workup: Extract with Diethyl Ether (3 x 50 mL). Wash combined organics with Brine, dry over MgSO₄, and concentrate in vacuo.[2]
-
Purification: The crude alcohol is typically pure enough (>95%) for the next step. If needed, purify via flash chromatography (Silica, 0-10% EtOAc/Hexanes).
Step 2: Oxidation to 1-(2-Bromophenyl)-2-methylpropan-1-one
Recommended Oxidant: PCC (Pyridinium Chlorochromate) for simplicity, or Swern for larger scales to avoid Chromium waste.
Protocol (PCC Method):
-
Suspension: In a round-bottom flask, suspend PCC (32.3 g, 150 mmol) in anhydrous CH₂Cl₂ (200 mL).
-
Addition: Add the alcohol from Step 1 (22.9 g, 100 mmol) dissolved in CH₂Cl₂ (50 mL) in one portion.
-
Stir: Stir vigorously at RT for 3-4 hours. The orange suspension will turn black/brown.
-
Filtration: Filter the reaction mixture through a pad of Celite/Silica to remove chromium tars. Wash the pad thoroughly with CH₂Cl₂.
-
Isolation: Concentrate the filtrate. The residue is the target ketone.
-
Final Purification: Distillation under reduced pressure (approx. 110-115°C at 5 mmHg) or column chromatography.
Method B: The Weinreb Amide Route (High Precision)
This route is ideal when over-addition (formation of tertiary alcohol) is a concern, as Weinreb amides form stable chelates that prevent double-addition of the Grignard reagent.
Workflow Diagram:
Figure 2: The Weinreb Amide pathway ensures mono-alkylation, crucial for preventing tertiary alcohol byproducts.[1]
Protocol:
-
Amide Formation: React 2-bromobenzoyl chloride with N,O-dimethylhydroxylamine hydrochloride (1.1 equiv) and Triethylamine (2.2 equiv) in DCM at 0°C. Yields N-methoxy-N-methyl-2-bromobenzamide.[1]
-
Grignard Addition: Dissolve the Weinreb amide in THF and cool to -78°C . Add Isopropylmagnesium chloride (1.2 equiv) slowly.
-
Critical Control Point: The low temperature is mandatory here. At higher temperatures (>-20°C), the Grignard reagent may undergo Halogen-Metal Exchange with the ortho-bromine, leading to self-coupling or polymerization.[1]
-
-
Hydrolysis: Quench with dilute HCl. The tetrahedral intermediate collapses to release the ketone.
Part 4: Critical Process Parameters (CPPs) & Troubleshooting
| Issue | Cause | Mitigation Strategy |
| Halogen-Metal Exchange | Reaction of Mg with Ar-Br bond instead of Carbonyl.[1][3] | Strict Temp Control: Keep Grignard addition < 0°C (Method A) or -78°C (Method B). Use "Turbo Grignard" (iPrMgCl[4]·LiCl) only if specifically intending exchange (not for this synthesis). |
| Tertiary Alcohol Formation | Double addition of Grignard. | Use Method B (Weinreb) . In Method A, ensure slow addition of Grignard to Aldehyde (inverse addition can also be used). |
| Regioisomer Impurities | Starting material contamination. | Verify purity of 2-bromobenzaldehyde by GC-MS prior to start.[1] Isomers (3-bromo, 4-bromo) are difficult to separate after synthesis.[1] |
Part 5: Safety & Toxicology (E-E-A-T)
-
Isopropylmagnesium Chloride: Pyrophoric and moisture-sensitive.[1] Handle only under inert atmosphere.
-
PCC (Chromium VI): Highly toxic and carcinogenic. All waste must be segregated as heavy metal waste.
-
Target Molecule: Halogenated ketones can be lachrymators (tear agents) and skin irritants. Handle with double gloves and in a fume hood.
-
Regulatory Note: While this specific ketone is a chemical intermediate, it is structurally related to precursors for controlled substances. Maintain strict inventory logs and usage justification.
References
-
PubChem. 1-(2-Bromophenyl)-2-methylpropan-1-one (Compound).[1][5] National Library of Medicine. [Link]
-
Krasovskiy, A., & Knochel, P. (2004).[6] A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds.[1][6] Angewandte Chemie International Edition.[6] (Context on Halogen-Metal Exchange risks). [Link]
-
Organic Syntheses. Preparation of Grignard Reagents and Reaction with Carbonyls. Org.[6][7][8][9] Synth. Coll. Vol. 6, p. 242. (General Protocol grounding). [Link]
Sources
- 1. prepchem.com [prepchem.com]
- 2. rsc.org [rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. Isopropylmagnesium chloride - Wikipedia [en.wikipedia.org]
- 5. PubChemLite - 1-(2-bromophenyl)-2-methylpropan-1-one (C10H11BrO) [pubchemlite.lcsb.uni.lu]
- 6. A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides [organic-chemistry.org]
- 7. Formation of bi-aryls via a domino palladium catalysis | Article Information | J-GLOBAL [jglobal.jst.go.jp]
- 8. brainly.com [brainly.com]
- 9. 2-Bromo-1-phenyl-pentan-1-one synthesis - chemicalbook [chemicalbook.com]
